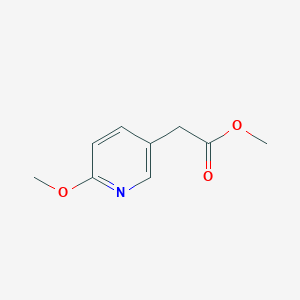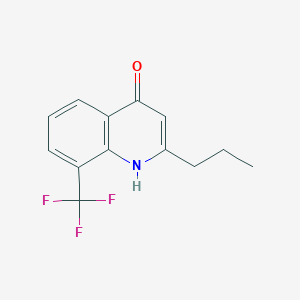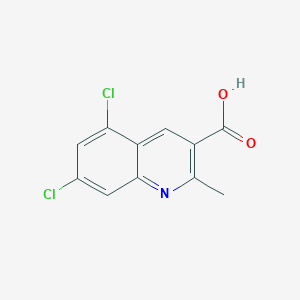
3-Bromo-1-methylisoquinoline
Vue d'ensemble
Description
3-Bromo-1-methylisoquinoline is a chemical compound with the molecular formula C10H8BrN and a molecular weight of 222.08 . It’s also known by its English name, this compound .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 320.1±22.0 °C and a predicted density of 1.488±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Supramolecular Chemistry
In the study of noncovalent supramolecular complexes, researchers investigated the rotational barriers in chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes, which resemble the minimal subunits of chiral polygons and polyhedra. The reaction involved 3-methylisoquinoline among other heteroaryl compounds, highlighting its role in forming mono(heteroaryl)- and bis(heteroaryl)-containing products due to the α-substituents on the heteroaryl ring, such as the methyl group in 3-methylisoquinoline. This research contributes to understanding the dynamics and stereochemistry of supramolecular assemblies, crucial for developing new materials and catalysts (Fuss, Siehl, Olenyuk, & Stang, 1999).
Organic Synthesis and Rearrangements
Another significant application involves the conversion of 3-methylisoquinoline derivatives into halohydrins, which can undergo base-induced rearrangement reactions to yield isochromenes and new isoquinolines. This process showcases the utility of 3-methylisoquinoline derivatives in synthetic organic chemistry, enabling the creation of diverse and complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (Kirby, Mackinnon, Elliott, & Uff, 1979).
Drug Design and Synthesis
In drug design, derivatives of 3-methylisoquinoline have been explored for their potential as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy and other diseases. The synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ) involved reactions with 3-methylisoquinoline derivatives, leading to compounds with improved solubility and potency as PARP-1 inhibitors, illustrating the critical role of 3-methylisoquinoline in the development of new therapeutic agents (Woon, Sunderland, Paine, Lloyd, Thompson, & Threadgill, 2013).
Antitumor Activity
Research into the antitumor activity of isoquinoline-1-carboxaldehyde thiosemicarbazones has involved the synthesis of 4-bromo-1-methylisoquinoline derivatives. These compounds were evaluated for their efficacy against leukemia, highlighting the potential of 3-bromo-1-methylisoquinoline derivatives in cancer research. The study found that certain derivatives exhibited significant antitumor activity, underscoring the importance of this compound in synthesizing new compounds with potential therapeutic applications (Liu, Lin, Penketh, & Sartorelli, 1995).
Mécanisme D'action
Target of Action
3-Bromo-1-methylisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinolines are fusion products of a benzene ring and a pyridine nucleus . They are weakly basic heterocycles that resemble pyridine in their stability against chemical attack Isoquinolines are known to interact with various biological targets due to their aromatic and delocalized systems .
Mode of Action
Isoquinolines can be considered as 10-electron π -aromatic and delocalized systems . Isoquinolines can undergo quaternization and conversion to N-oxides .
Biochemical Pathways
Isoquinolines are known to interact with various biochemical pathways due to their chemical structure .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
The interaction of isoquinolines with their targets can lead to various molecular and cellular effects .
Action Environment
The action of isoquinolines can be influenced by various factors, including the chemical environment and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
3-Bromo-1-methylisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the oxidative stress response, thereby impacting cellular metabolism and homeostasis . Additionally, this compound can alter cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can result in altered phosphorylation states of proteins, thereby affecting downstream signaling events and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, studies have shown that high doses of this compound can cause hepatotoxicity in animal models . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . These interactions can lead to changes in metabolic flux and metabolite levels. The compound’s metabolism can result in the formation of reactive intermediates, which can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it has been observed that this compound can be transported across cell membranes by organic cation transporters .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been found to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
3-bromo-1-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-9-5-3-2-4-8(9)6-10(11)12-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVVANJIPMYLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C12)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856887 | |
| Record name | 3-Bromo-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041263-08-4 | |
| Record name | 3-Bromo-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


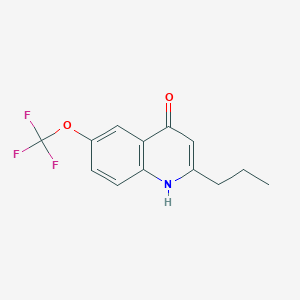
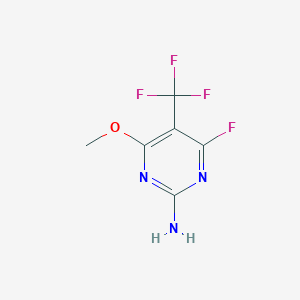
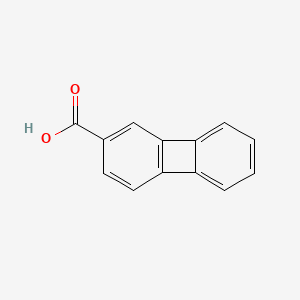
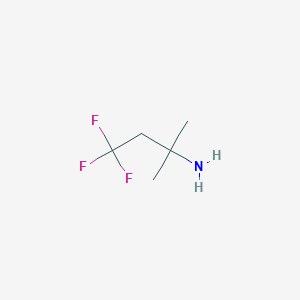
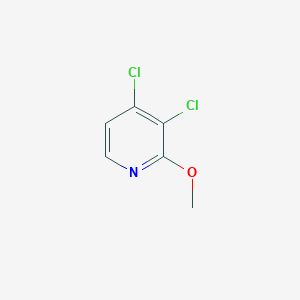
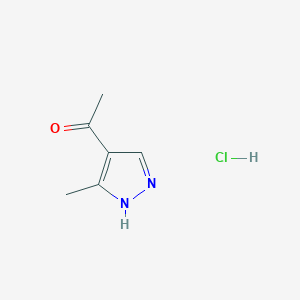
![2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione](/img/structure/B3032019.png)
![1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine](/img/structure/B3032020.png)


